molecular formula C19H20N2O3S B3532627 2-(3,3-Dimethyl-2-oxobutyl)sulfanyl-3-(furan-2-ylmethyl)quinazolin-4-one

2-(3,3-Dimethyl-2-oxobutyl)sulfanyl-3-(furan-2-ylmethyl)quinazolin-4-one

Cat. No.: B3532627
M. Wt: 356.4 g/mol
InChI Key: SHQOICXBWVBGGN-UHFFFAOYSA-N
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Description

  • Starting materials: Furan-2-carbaldehyde.
  • Reaction conditions: Condensation reaction with the quinazolinone core.
  • Step 3: Addition of Sulfanyl Group

    • Starting materials: 3,3-Dimethyl-2-oxobutyl chloride.
    • Reaction conditions: Nucleophilic substitution reaction with the intermediate product.
  • Industrial Production Methods

    Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 2-(3,3-Dimethyl-2-oxobutyl)sulfanyl-3-(furan-2-ylmethyl)quinazolin-4-one typically involves multiple steps. One common method starts with the preparation of the quinazolinone core, followed by the introduction of the furan ring and the sulfanyl group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

    • Step 1: Preparation of Quinazolinone Core

      • Starting materials: Anthranilic acid and formamide.
      • Reaction conditions: Heating under reflux with a suitable catalyst.

    Chemical Reactions Analysis

    Types of Reactions

    2-(3,3-Dimethyl-2-oxobutyl)sulfanyl-3-(furan-2-ylmethyl)quinazolin-4-one can undergo various chemical reactions, including:

      Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

      Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Common Reagents and Conditions

      Oxidation: Potassium permanganate in acidic medium.

      Reduction: Sodium borohydride in methanol.

      Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

    Major Products

      Oxidation: Formation of sulfoxides or sulfones.

      Reduction: Formation of alcohols or amines.

      Substitution: Formation of various substituted quinazolinones.

    Scientific Research Applications

    2-(3,3-Dimethyl-2-oxobutyl)sulfanyl-3-(furan-2-ylmethyl)quinazolin-4-one has a wide range of applications in scientific research:

      Chemistry: Used as a building block for the synthesis of more complex molecules.

      Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

      Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

      Industry: Utilized in the development of new materials and chemical processes.

    Mechanism of Action

    The mechanism of action of 2-(3,3-Dimethyl-2-oxobutyl)sulfanyl-3-(furan-2-ylmethyl)quinazolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

    Comparison with Similar Compounds

    Similar Compounds

    • 2-(3,3-Dimethyl-2-oxobutyl)sulfanyl-3-(4-ethoxyphenyl)quinazolin-4-one
    • 2-(3,3-Dimethyl-2-oxobutyl)sulfanyl-3-(4-methoxyphenyl)quinazolin-4-one
    • 2-(3,3-Dimethyl-2-oxobutyl)sulfanyl-3-ethylquinazolin-4-one

    Uniqueness

    2-(3,3-Dimethyl-2-oxobutyl)sulfanyl-3-(furan-2-ylmethyl)quinazolin-4-one stands out due to the presence of the furan ring, which imparts unique electronic and steric properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for various research applications.

    Properties

    IUPAC Name

    2-(3,3-dimethyl-2-oxobutyl)sulfanyl-3-(furan-2-ylmethyl)quinazolin-4-one
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C19H20N2O3S/c1-19(2,3)16(22)12-25-18-20-15-9-5-4-8-14(15)17(23)21(18)11-13-7-6-10-24-13/h4-10H,11-12H2,1-3H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    SHQOICXBWVBGGN-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)(C)C(=O)CSC1=NC2=CC=CC=C2C(=O)N1CC3=CC=CO3
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C19H20N2O3S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    356.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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